tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Overview
Description
“tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the empirical formula C14H26N2O2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate” is 254.37 . The SMILES string representation of this compound isCC(C)(C)OC(=O)N1CCCC2(CCCNC2)C1
. The InChI representation is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14/h15H,4-11H2,1-3H3
. Physical And Chemical Properties Analysis
“tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate” is a solid substance . It has a molecular weight of 254.37 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches : The tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate has been synthesized using various methods. One approach involves the conversion of Boc-protected tert-butyl aspartate into the derived aldehyde, followed by Horner-Wadsworth-Emmons olefination, hydrogenation, and selective acid-catalyzed Boc-deprotection and spirocyclization (Almond-Thynne et al., 2018). Additionally, an alternative synthesis method includes microwave-assisted solid-phase synthesis and the development of α-methyl benzyl carbamate resin linker for the efficient cleavage of heterocycles (Macleod et al., 2006).
Structural Analysis : Research also delves into the structural and photophysical studies of diazaspiro compounds, including solvatochromic analysis and TDDFT calculations. This involves understanding the effects of solvent polarity on the spectral properties of these compounds and analyzing solvatochromism using linear solvation energy relationship (Aggarwal & Khurana, 2015).
Biological Activity and Pharmaceutical Applications
- Bioactivity and Synthesis : A review focusing on the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, has been conducted. These compounds have potential applications in the treatment of obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Chemical Synthesis and Drug Discovery
- Synthesis for Drug Discovery : Innovative methods for synthesizing diazaspiro[5.5]undecane and its derivatives have been developed, inspired by bioactive natural products like histrionicotoxins. These methods emphasize the ease of conversion to a lead generation library, with a focus on amide formation or reductive amination procedures (Jenkins et al., 2009).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14/h15H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKVVQZKWMSQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677310 | |
Record name | tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
CAS RN |
954240-14-3 | |
Record name | tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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